molecular formula C10H11NO6 B7895045 2-(2-Methoxyethoxy)-4-nitrobenzoic acid

2-(2-Methoxyethoxy)-4-nitrobenzoic acid

Cat. No.: B7895045
M. Wt: 241.20 g/mol
InChI Key: RZMGIGYWNMYVFO-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a 2-methoxyethoxy substituent at the ortho position relative to the carboxylic acid group and a nitro group at the para position. This compound is structurally distinct due to its ether-linked methoxyethoxy chain, which enhances solubility in polar organic solvents compared to simpler methoxy or nitrobenzoic acid derivatives.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-16-4-5-17-9-6-7(11(14)15)2-3-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMGIGYWNMYVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-nitrobenzoic acid typically involves the nitration of 2-(2-Methoxyethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction is exothermic and requires careful temperature management to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Sodium hydroxide (NaOH), various nucleophiles.

    Esterification: Methanol (CH3OH), sulfuric acid (H2SO4).

Major Products Formed

    Reduction: 2-(2-Methoxyethoxy)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Methyl 2-(2-Methoxyethoxy)-4-nitrobenzoate.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in vivo.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-nitrobenzoic acid largely depends on its chemical structure. The nitro group can undergo bioreduction to form an amino group, which can interact with various biological targets. The methoxyethoxy group provides solubility and stability, enhancing the compound’s bioavailability. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Positions/Functional Groups Molecular Formula Molecular Weight Key Features
This compound -COOH (C1), -OCH₂CH₂OCH₃ (C2), -NO₂ (C4) C₁₀H₁₁NO₆ 253.20 Enhanced solubility due to ether chain; nitro group enables electrophilic substitution .
4-Methoxy-3-nitrobenzoic acid -COOH (C1), -OCH₃ (C4), -NO₂ (C3) C₈H₇NO₅ 197.14 Lower solubility in polar solvents; nitro at C3 reduces steric hindrance .
2-(Acetylamino)-4-nitrobenzoic acid -COOH (C1), -NHCOCH₃ (C2), -NO₂ (C4) C₉H₈N₂O₅ 224.17 Acetylamino group introduces hydrogen-bonding capacity; pharmaceutical uses .
1-(2-Methoxyethoxy)-4-nitrobenzene -OCH₂CH₂OCH₃ (C1), -NO₂ (C4) C₉H₁₁NO₄ 197.19 Lacks carboxylic acid; used in dye synthesis; synclinal O-C-C-O conformation .
3-Methoxy-2-nitrobenzoic acid -COOH (C1), -OCH₃ (C3), -NO₂ (C2) C₈H₇NO₅ 197.14 Higher acidity due to nitro at C2; crystallizes in hydrogen-bonded networks .
2-(4-Methoxyanilino)-4-nitrobenzoic acid -COOH (C1), -NH(C₆H₄OCH₃) (C2), -NO₂ (C4) C₁₄H₁₂N₂O₅ 288.26 Anilino group increases aromaticity; used in polymer synthesis .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility Stability
This compound Not reported Soluble in DMSO, acetone Stable under inert conditions
4-Methoxy-3-nitrobenzoic acid 191–194 Poor in water; soluble in ethanol Hygroscopic; light-sensitive
3-Methoxy-2-nitrobenzoic acid 160–162 Soluble in hot ethanol Degrades under strong acids/bases
2-(Acetylamino)-4-nitrobenzoic acid 245–247 (decomp.) Limited in water; soluble in DMF Thermally stable up to 200°C

Research Findings and Key Insights

  • Crystal Structure : The 2-methoxyethoxy chain in 1-(2-Methoxyethoxy)-4-nitrobenzene adopts a synclinal conformation, stabilizing the crystal lattice via C–H⋯O bonds . This contrasts with the planar structures of simpler nitrobenzoic acids .
  • Synthetic Efficiency : Nitration of 3-methoxybenzoic acid achieves 75% yield , whereas ester-to-acid conversion for 2-(isopentyloxy)-4-nitrobenzoic acid requires harsh conditions (thionyl chloride, 50°C) .
  • Thermal Stability : Nitrobenzoic acids with electron-donating groups (e.g., methoxy) decompose at lower temperatures than those with electron-withdrawing substituents .

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